What are the physical and chemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid?
What are the physical and chemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid?
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical, chemical, and biological properties of 4-(1H-Pyrazol-1-yl)benzoic acid (CAS No: 16209-00-0), a versatile heterocyclic compound. It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. This guide consolidates key data, experimental protocols, and structural information to support research and development activities.
Chemical and Physical Properties
4-(1H-Pyrazol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a pyrazole ring.[1] Its chemical structure combines the reactivity of a carboxylic acid with the unique electronic properties of the pyrazole moiety, making it a valuable intermediate in medicinal chemistry and material science.[1] The compound typically appears as a white, light pink, or light yellow powder.[1][2]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 16209-00-0 | [1][][4][5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][][4][5][6] |
| Molecular Weight | 188.18 g/mol | [][5] |
| Appearance | White to Light yellow to Light orange powder to crystal; Light pink powder | [1][2] |
| Melting Point | 272 °C | [] |
| Boiling Point | 360.4 °C at 760 mmHg | [] |
| Density | 1.28 g/cm³ | [] |
| Purity | ≥95%, ≥98%, ≥99% (HPLC) | [1][][4] |
Table 2: Computed and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(1H-Pyrazol-1-yl)benzoic acid | [5] |
| InChI | InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14) | [][4][5] |
| InChIKey | XOEKYPIBVOGCDG-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | [][5] |
| pKa (Predicted) | 4.09 ± 0.10 | [7] |
| XLogP (Predicted) | 1.7 | [5][8] |
| Storage Conditions | Store at 0-8°C | [1][7] |
Spectroscopic and Analytical Data
Characterization of 4-(1H-Pyrazol-1-yl)benzoic acid is typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the molecular structure.[5]
-
Mass Spectrometry (MS) : GC-MS analysis shows a molecular ion peak corresponding to the compound's molecular weight.[5] LCMS (ESI) analysis typically shows a peak at m/z 189 [M+H]⁺.[9]
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, with purities of ≥99% being commercially available.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-(1H-Pyrazol-1-yl)benzoic acid are crucial for its application in research.
A common laboratory-scale synthesis involves the hydrolysis of 4-(1H-pyrazol-1-yl)benzonitrile.[9]
Protocol:
-
Reaction Setup: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in a 1:1 ethanol/water mixture (25 mL) in a round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (1.75 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 105°C and stir for 16 hours.
-
Work-up: After cooling, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with distilled water (30 mL) and extract with ethyl acetate (50 mL) to remove any unreacted starting material.
-
Acidification: Adjust the pH of the aqueous phase to 5 using 6.0 M hydrochloric acid. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with distilled water (10 mL) and dry in an oven to yield 4-(1H-Pyrazol-1-yl)benzoic acid as a light yellow or white solid.[9]
Caption: Synthesis workflow for 4-(1H-Pyrazol-1-yl)benzoic acid.
A standard workflow is employed to confirm the identity and purity of the synthesized compound.
Protocol:
-
Purity Analysis (HPLC): An aliquot of the final product is dissolved in a suitable solvent (e.g., acetonitrile/water) and analyzed by HPLC to determine its percentage purity.
-
Structural Confirmation (NMR): The product is dissolved in a deuterated solvent (e.g., DMSO-d6) and analyzed by 1H and 13C NMR spectroscopy to confirm that the chemical shifts and coupling constants match the expected structure.
-
Mass Verification (MS): The molecular weight is confirmed using mass spectrometry, typically via LC-MS with electrospray ionization (ESI), to observe the [M+H]⁺ ion.
Caption: General workflow for analytical characterization.
Applications and Biological Relevance
4-(1H-Pyrazol-1-yl)benzoic acid is a key intermediate in the development of novel therapeutic agents and functional materials.[1]
-
Pharmaceutical Development: It serves as a foundational scaffold for synthesizing compounds with potential anti-inflammatory, analgesic, and antibacterial properties.[1][10] Derivatives have been investigated as inhibitors of fatty acid biosynthesis in bacteria, presenting a target for new antibiotics.[10] Specifically, substituted aniline derivatives of pyrazole benzoic acids have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
-
Material Science: The compound is integrated into polymer formulations to enhance thermal stability and mechanical strength, contributing to the production of advanced materials.[1]
-
Agrochemicals: It is also utilized in the formulation of herbicides and pesticides.[1]
Safety and Handling
According to GHS hazard statements, 4-(1H-Pyrazol-1-yl)benzoic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Storage: Store in a cool, dry place, with recommended temperatures between 0-8°C.[1][7] Keep container tightly closed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(1H-Pyrazol-1-yl)benzoic Acid | 16209-00-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Benzoic acid, 4-(1H-pyrazol-1-yl)- | CymitQuimica [cymitquimica.com]
- 5. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. PubChemLite - 4-(1h-pyrazol-1-yl)benzoic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
